molecular formula C8H5ClN2O B1601935 4-Chloroquinazolin-8-ol CAS No. 154288-08-1

4-Chloroquinazolin-8-ol

Cat. No. B1601935
CAS RN: 154288-08-1
M. Wt: 180.59 g/mol
InChI Key: HWPUOBKUEFHYJP-UHFFFAOYSA-N
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Description

4-Chloroquinazolin-8-ol is a chemical compound with the molecular formula C8H5ClN2O . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Chloroquinazolin-8-ol consists of a quinazoline core, which is a benzo-fused N-heterocyclic framework . The compound has a chlorine atom attached to the 8th position and a hydroxyl group attached to the 4th position .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloroquinazolin-8-ol were not found in the available resources, quinazolinone and quinazoline derivatives have been studied for their reactivity . These compounds have been used as building blocks for synthesizing various biologically active molecules .


Physical And Chemical Properties Analysis

4-Chloroquinazolin-8-ol is a solid substance at room temperature . It has a molecular weight of 180.59 .

Safety and Hazards

The safety information available indicates that 4-Chloroquinazolin-8-ol may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

Future Directions

The future directions for 4-Chloroquinazolin-8-ol and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . Their diverse set of biological activities makes them promising candidates for the development of novel therapeutic agents .

properties

IUPAC Name

4-chloroquinazolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-5-2-1-3-6(12)7(5)10-4-11-8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPUOBKUEFHYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578130
Record name 4-Chloroquinazolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinazolin-8-ol

CAS RN

154288-08-1
Record name 4-Chloroquinazolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of boron trichloride in dichloromethane (1.0 molar, 46.0 mL) is added via syringe to a solution of 4-chloro-8-methoxyquinazoline (2.24 g, 11.5 mmol) in chloroform, under a nitrogen atmosphere. The reaction mixture is heated at reflux for 1/2 hour, cooled to room temperature and diluted with a mixture of ice and saturated sodium bicarbonate solution. The phases are separated and the aqueous phase is extracted with chloroform. The organic phases are combined, washed with a 10% ethylenediaminetetraacetic acid (EDTA) solution, dried over MgSO4 and concentrated in vacuo to obtain the title product as a white solid, 1.93 g (93%), mp>252° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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